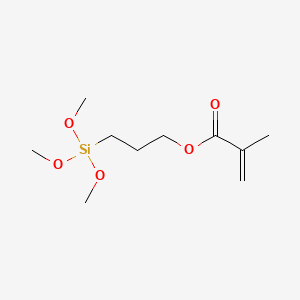

3-(Trimethoxysilyl)propyl methacrylate

Cat. No. B1213057

Key on ui cas rn:

2530-85-0

M. Wt: 248.35 g/mol

InChI Key: XDLMVUHYZWKMMD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05117027

Procedure details

1.74 g (0.015 mol) of 4-dimethylaminopyridine were dissolved in 201.5 (1.015 mol) of 3-chloropropyltrimethoxysilane, and the solution was heated to 135° C. while stirring, and was maintained at this temperature for 15 minutes. After the solution had been cooled to 60° C., 124.2 g (1 mol) of potassium methacrylate and 0.6 g of N,N'-diphenyl-p-phenylenediamine were added. The mixture was then heated to 135° C. again and maintained at that temperature for 1 hour. Thereafter, it was cooled, and the potassium chloride which had precipitated was filtered off and washed with 80 g of methanol. The methanol was evaporated from the combined filtrates, and the residue was distilled under reduced pressure. 228.1 g of 3- methacryloxypropyltrimethoxysilane having a boiling point of 83° C. (0.4 mbar) were obtained. The yield was 92% of theory, based on the amount of potassium methacrylate used. The purity of the end product was 99.0%. In the gas chromatogram only traces of 4-dimethylaminopyridine were detectable.

[Compound]

Name

201.5

Quantity

1.015 mol

Type

reactant

Reaction Step Two

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[K+].C1C=CC(NC2C=CC(NC3C=CC=CC=3)=CC=2)=CC=1.Cl[CH2:29][CH2:30][CH2:31][Si:32]([O:37][CH3:38])([O:35][CH3:36])[O:33][CH3:34]>CN(C)C1C=CN=CC=1>[C:1]([O:6][CH2:29][CH2:30][CH2:31][Si:32]([O:37][CH3:38])([O:35][CH3:36])[O:33][CH3:34])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

124.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC(=CC1)NC=2C=CC(=CC2)NC=3C=CC=CC3

|

Step Two

[Compound]

|

Name

|

201.5

|

|

Quantity

|

1.015 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCCC[Si](OC)(OC)OC

|

|

Name

|

|

|

Quantity

|

1.74 g

|

|

Type

|

catalyst

|

|

Smiles

|

CN(C1=CC=NC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

135 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained at this temperature for 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After the solution had been cooled to 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then heated to 135° C. again

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at that temperature for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Thereafter, it was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the potassium chloride which had precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 80 g of methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methanol was evaporated from the combined filtrates

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 228.1 g | |

| YIELD: PERCENTYIELD | 92% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |